molecular formula C8H6Cl2O B2604101 2-(3-chlorophenyl)acetyl Chloride CAS No. 41904-39-6

2-(3-chlorophenyl)acetyl Chloride

Cat. No.: B2604101
CAS No.: 41904-39-6
M. Wt: 189.04
InChI Key: PYPMKORNJLTHGP-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)acetyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an acyl chloride group and a chlorophenyl group, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-chlorophenyl)acetyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction between 3-chlorophenylacetic acid and thionyl chloride yields this compound along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products. This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)acetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Friedel-Crafts Acylation: This compound can participate in Friedel-Crafts acylation reactions, where it acts as an acylating agent to introduce the 3-chlorophenylacetyl group into aromatic compounds.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-chlorophenylacetic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is usually performed under anhydrous conditions.

    Hydrolysis: The hydrolysis reaction can be carried out under mild conditions with water or aqueous base.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    3-Chlorophenylacetic Acid: Formed by hydrolysis.

Scientific Research Applications

2-(3-chlorophenyl)acetyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

    Medicinal Chemistry: This compound is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.

    Biological Studies: Researchers use this compound to study the effects of acylation on biological molecules and to develop new biochemical assays.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in modifying the structure of biological macromolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

2-(3-chlorophenyl)acetyl chloride can be compared with other acyl chlorides and chlorophenyl derivatives:

    Acetyl Chloride (CH3COCl): While acetyl chloride is a simpler acyl chloride, it lacks the aromatic chlorophenyl group, making it less versatile in certain synthetic applications.

    Benzoyl Chloride (C6H5COCl): Benzoyl chloride is another aromatic acyl chloride, but it does not have the chlorine substituent on the aromatic ring, which can influence reactivity and selectivity.

    3-Chlorobenzoyl Chloride (C7H4ClOCl): This compound is similar in structure but lacks the methylene bridge, which can affect its reactivity and the types of products formed.

Properties

IUPAC Name

2-(3-chlorophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPMKORNJLTHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 3-chlorophenylacetic acid (2 mmole) in thionyl chloride (10 ml) was refluxed for 1 hour. The excess thionyl chloride was removed under reduced pressure to yield crude 3-chlorophenyl acetic acid chloride. This crude residue was redissolved in dichloromethane (10 ml) and this solution was added to a solution of 4-(piperazin-1-yl)-6-chloro-pyrido[3,2-d]pyrimidine (2 mmole) in dichloromethane (10 ml). The resulting mixture was stirred at room temperature for 1 hour. The solvents were removed by evaporation in vacuo. The crude residue was purified by silica gel column chromatography, the mobile phase being a MeOH/dichloromethane mixture in a ratio of 1:40, affording the pure title compound (yield 60%) as a yellowish solid which was characterized by its mass spectrum as follows: MS (m/z): 403.1 ([M+H]+, 100).
Quantity
2 mmol
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10 mL
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